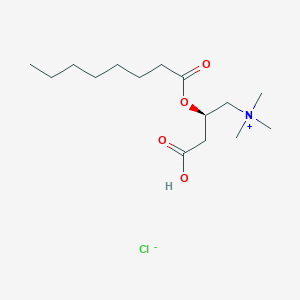

Cloruro de caprilil-L-carnitina

Descripción general

Descripción

Octanoyl-L-carnitine (chloride): is a medium-chain acylcarnitine and the physiologically active form of octanoyl-DL-carnitine. It is a compound that plays a significant role in the metabolism of fatty acids, particularly in the transport of fatty acids into the mitochondria for β-oxidation. This compound is often studied in the context of metabolic disorders and mitochondrial function .

Aplicaciones Científicas De Investigación

Chemistry: Octanoyl-L-carnitine (chloride) is used as a standard in analytical chemistry for the quantification of acylcarnitines in biological samples. It is also used in studies related to fatty acid metabolism and mitochondrial function .

Biology: In biological research, this compound is used to study the transport of fatty acids into mitochondria and their subsequent β-oxidation. It is also used in studies related to metabolic disorders such as medium-chain acyl-CoA dehydrogenase deficiency .

Medicine: Octanoyl-L-carnitine (chloride) has potential therapeutic applications in the treatment of metabolic disorders and mitochondrial diseases. It is also being studied for its role in improving mitochondrial function and energy metabolism .

Industry: In the industrial sector, octanoyl-L-carnitine (chloride) is used in the production of dietary supplements and pharmaceuticals aimed at improving metabolic health .

Mecanismo De Acción

Octanoyl-L-carnitine (chloride) functions by facilitating the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferases. Once inside the mitochondria, the fatty acids are released and undergo β-oxidation to generate acetyl-CoA, which enters the citric acid cycle to produce ATP .

Análisis Bioquímico

Biochemical Properties

Caprylyl-l-carnitine chloride is a metabolite of Carnitine . Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine . It plays a crucial role in the transport of fatty acids from the intermembraneous space in the mitochondria, into the mitochondrial matrix during the breakdown of lipids (fats) for the generation of metabolic energy .

Cellular Effects

The effects of Caprylyl-l-carnitine chloride on cells are not fully understood. It is known that it can influence cell function by impacting metabolic processes. For instance, it is involved in the transport of fatty acids into the mitochondria, a critical process for cellular energy production .

Molecular Mechanism

The molecular mechanism of action of Caprylyl-l-carnitine chloride involves its role in fatty acid metabolism. As a derivative of carnitine, it facilitates the transport of activated fatty acids (acyl groups) into the mitochondria, where they undergo beta-oxidation to produce ATP, the primary energy currency of the cell .

Metabolic Pathways

Caprylyl-l-carnitine chloride is involved in the metabolic pathway of fatty acid oxidation. It acts as a carrier molecule that transports activated fatty acids into the mitochondria, where they are broken down to generate energy .

Transport and Distribution

Caprylyl-l-carnitine chloride is likely transported within cells and tissues via carnitine transporters, which are responsible for the uptake of carnitine and its derivatives into cells .

Subcellular Localization

The subcellular localization of Caprylyl-l-carnitine chloride is primarily within the mitochondria, given its role in facilitating the transport of fatty acids into the mitochondrial matrix for beta-oxidation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octanoyl-L-carnitine (chloride) can be synthesized through the esterification of L-carnitine with octanoyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: Industrial production of octanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The final product is often crystallized and purified through recrystallization techniques .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Octanoyl-L-carnitine (chloride) can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

Reduction: This compound can also be reduced, although such reactions are less common.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of new esters or amides.

Comparación Con Compuestos Similares

Similar Compounds:

Decanoyl-L-carnitine: Another medium-chain acylcarnitine with a ten-carbon chain.

Butyryl-L-carnitine: A short-chain acylcarnitine with a four-carbon chain.

Palmitoyl-L-carnitine: A long-chain acylcarnitine with a sixteen-carbon chain.

Uniqueness: Octanoyl-L-carnitine (chloride) is unique due to its medium-chain length, which allows it to efficiently transport fatty acids into the mitochondria without the need for additional transport proteins. This makes it particularly useful in studies related to medium-chain fatty acid metabolism and mitochondrial function .

Propiedades

IUPAC Name |

[(2R)-3-carboxy-2-octanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMFUYYXIJGKKU-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

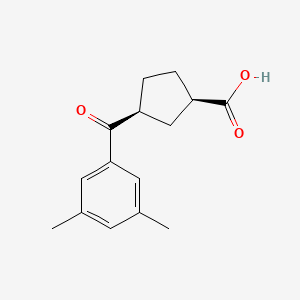

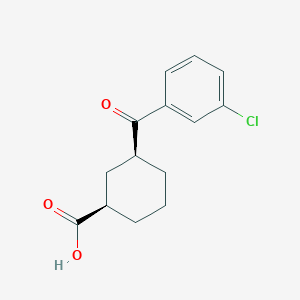

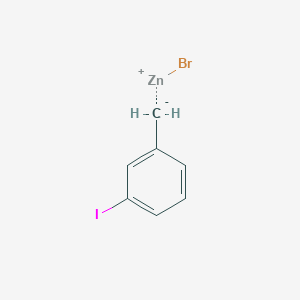

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]benzoate](/img/structure/B1648672.png)

![cis-3-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1648679.png)

![5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;hydrate](/img/structure/B1648683.png)

![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)

![sodium;3-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfonatopropyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]propane-1-sulfonate](/img/structure/B1648706.png)